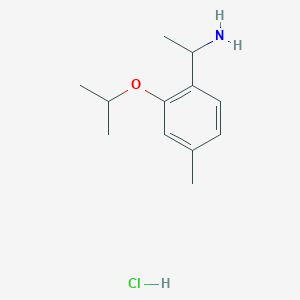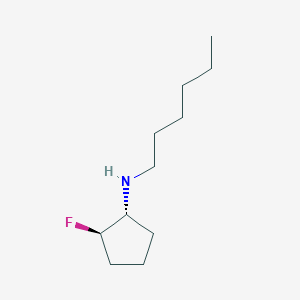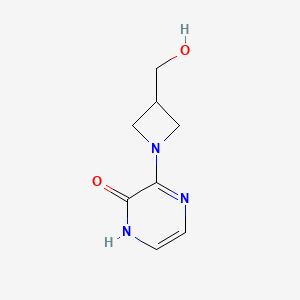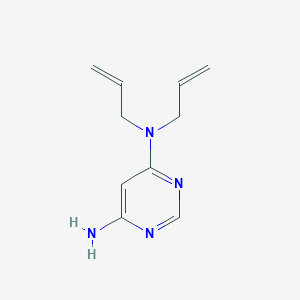![molecular formula C9H10ClNO2S B1531941 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1339154-15-2](/img/structure/B1531941.png)
1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid
説明
1-(5-Chlorothiophen-2-yl)methylazetidine-3-carboxylic acid (CTCA) is an important organic compound that has been studied extensively in the fields of chemistry, biology, and medicine. CTCA is a carboxylic acid and is a structural analog of the amino acid threonine. It is a white crystalline solid that is soluble in water and ethanol. CTCA has a wide range of applications in research and development, ranging from drug discovery to biochemistry and physiology.
作用機序
1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to interact with a number of proteins and enzymes in the body. It has been shown to interact with the enzyme threonine dehydratase, which is involved in the metabolism of threonine. 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has also been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to interact with the enzyme threonine aminotransferase, which is involved in the synthesis of threonine.
Biochemical and Physiological Effects
1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of certain enzymes. 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to have an effect on the metabolism of certain drugs, as well as to have an effect on the absorption of certain nutrients.
実験室実験の利点と制限
One of the major advantages of using 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid for laboratory experiments is its low toxicity. 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to be non-toxic in laboratory experiments, making it an ideal reagent for use in research. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid is relatively inexpensive and can be easily obtained from chemical suppliers. However, one of the major limitations of using 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid for laboratory experiments is its limited solubility in water. This can make it difficult to dissolve 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
In the future, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could be further studied for its potential use as an anti-cancer agent. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could be studied for its potential use as an inhibitor of certain enzymes and proteins. 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could also be studied for its potential use in the synthesis of other compounds, as well as for its potential use in the determination of the structure of certain molecules. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could be studied for its potential use in the study of drug metabolism and absorption. Finally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could be studied for its potential use as an anti-inflammatory and anti-bacterial agent.
科学的研究の応用
1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been studied extensively in the fields of chemistry, biology, and medicine. In chemistry, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been used as a reagent for the synthesis of other compounds, as well as for the determination of the structure of certain molecules. In biology, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been used in the study of enzyme inhibition, DNA synthesis, and protein folding. In medicine, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been studied for its potential use as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria.
特性
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGYTRXMCAVTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531858.png)
![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)

![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)
![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)


![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)
![tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531869.png)




